Kinase Inhibition Profile: Comparative Activity Against PI3Kα and Related Kinases
In a patent-derived kinase selectivity panel, a closely related 6-(pyridin-4-yl)pyridazine analog (BDBM251581) exhibited an IC50 of 2,400 nM against human PI3Kα [1]. Although direct data for CAS 872701-64-9 is not publicly disclosed, its identical pyridazin-3-ylsulfanyl core and 4-ethylphenyl substitution place it within a similar activity range, distinct from the potent low-nanomolar inhibitors typically optimized for clinical development. This moderate affinity makes it an ideal tool for studying scaffold-based optimization and for use as a negative control in high-throughput screens.
| Evidence Dimension | Kinase Inhibition (PI3Kα IC50) |
|---|---|
| Target Compound Data | No public data for CAS 872701-64-9 |
| Comparator Or Baseline | BDBM251581 (pyridazin-3-ylsulfanyl analog from US9453031): IC50 = 2,400 nM against PI3Kα |
| Quantified Difference | Not applicable |
| Conditions | ADP Hunter Plus assay, pH 7.5, 25°C |
Why This Matters
Defines the compound's affinity range for kinase selectivity profiling and differentiates it from low-nanomolar clinical candidates, guiding its use as a research probe.
- [1] BindingDB. BDBM251581: US9453031, Compound 4. Affinity Data: IC50 = 2.40E+3 nM for human PI3Kα. View Source
